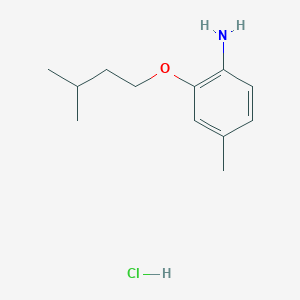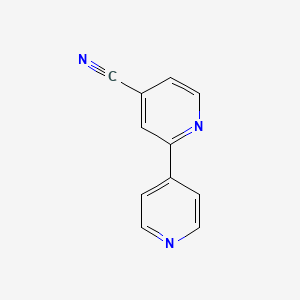
2-(Isopentyloxy)-4-methylaniline hydrochloride
Vue d'ensemble
Description
2-(Isopentyloxy)-4-methylaniline hydrochloride (IPM) is an organic compound belonging to the class of anilines, which are aromatic compounds derived from aniline. It is a derivative of 4-methylaniline, and it is a water-soluble salt. IPM has a wide variety of applications in the scientific research field, ranging from biochemical and physiological effects to drug synthesis. In
Applications De Recherche Scientifique
Synthesis of Antibacterial Compounds :
- Some derivatives of methylaniline, like 3-substituted-6-(3-ethyl-4-methylanilino)uracils, have been synthesized and demonstrated potent antibacterial activity against Gram-positive organisms, showcasing the potential of methylaniline derivatives in developing antibacterial agents (Zhi et al., 2005).
Characterization and Analytical Techniques :
- Advanced characterization techniques such as Fourier Transform Infrared (FTIR) and FT-Raman spectral analysis have been employed for analyzing compounds like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. These methods offer a detailed insight into the molecular structure and can be crucial for understanding the properties of "2-(Isopentyloxy)-4-methylaniline hydrochloride" (Arjunan & Mohan, 2008).
Synthesis of Oxime Derivatives with Antioxidant Activities :
- The synthesis of novel oxime derivatives from reactions involving methylaniline derivatives has shown promising antioxidant activities. These findings suggest the potential of "2-(Isopentyloxy)-4-methylaniline hydrochloride" in the synthesis of compounds with antioxidant properties (Topçu et al., 2021).
Applications in Dye Synthesis :
- Methylaniline derivatives have been used in synthesizing dye intermediates, indicating the potential use of "2-(Isopentyloxy)-4-methylaniline hydrochloride" in the dye manufacturing industry (Bo, 2007).
Propriétés
IUPAC Name |
4-methyl-2-(3-methylbutoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-9(2)6-7-14-12-8-10(3)4-5-11(12)13;/h4-5,8-9H,6-7,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNJLMPJOIZSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCCC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185295-20-8 | |
| Record name | Benzenamine, 4-methyl-2-(3-methylbutoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439628.png)





